molecular formula C34H34O5S B14090685 4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside

4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside

Cat. No.: B14090685
M. Wt: 554.7 g/mol
InChI Key: DDANYPHUIFTAQM-ZXYZJCHBSA-N
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Description

4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside is a complex organic compound with the molecular formula C28H30O6S and a molecular weight of 494.6 . This compound is characterized by its glucopyranoside structure, which includes multiple phenylmethyl groups and a thio linkage. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

    Thio Linkage Formation: A thio linkage is introduced at the anomeric carbon of the glucopyranoside.

    Phenylmethyl Group Addition: Phenylmethyl groups are added to the 2 and 3 positions of the glucopyranoside.

    Phenylmethylene Protection: The 4 and 6 positions are protected using a phenylmethylene group.

The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted glucopyranosides .

Scientific Research Applications

4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside is used in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside involves its interaction with specific molecular targets. The thio linkage and phenylmethyl groups play a crucial role in its activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside: Similar structure but lacks the thio linkage.

    Phenylmethyl 2,3,4,6-tetra-O-(phenylmethyl)-β-D-glucopyranoside: Contains additional phenylmethyl groups.

Uniqueness

4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside is unique due to its thio linkage and specific arrangement of phenylmethyl groups. These features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C34H34O5S

Molecular Weight

554.7 g/mol

IUPAC Name

(4aR,6S,7R,8S,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3/t29-,30-,31+,32-,33?,34+/m1/s1

InChI Key

DDANYPHUIFTAQM-ZXYZJCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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